(2R,5R)-2,5-dimethylpyrrolidine hydrochloride
Overview
Description
Synthesis Analysis
The asymmetric synthesis of (2R,5R)-2,5-dimethylpyrrolidine hydrochloride involves a strategic approach to ensure the enantiomeric purity of the compound. A notable method involves starting from a mixture of isomers of 2,5-hexanediol, which, through a series of reactions involving chiral auxiliaries such as (S)-α-methylbenzylamine, leads to the enantiomerically pure compound. The synthesis can achieve an enantiomeric excess (e.e.) of ≥ 97% in an overall yield of 15% (Zwaagstra, Meetsma, & Feringa, 1993).
Scientific Research Applications
It is used in the synthesis of dicobalt hexacarbonyl complexes of chiral ynamines, which are applicable in the Pauson-Khand reaction at low temperatures. This application was detailed in the research titled "Low-energy pathway for Pauson-Khand reactions: synthesis and reactivity of dicobalt hexacarbonyl complexes of chiral ynamines" (Balsells et al., 2000).
The synthesized 2,5-disubstituted pyrrolidines from this compound have potential applications in organic synthesis and chiral chemistry, as discussed in "A Convenient Synthesis of Enantiomeric Pairs of 2,5-Disubstituted Pyrrolidines of C2-Symmetry" (Yamamoto et al., 1993).
It is involved in the study of the cis/trans ratio and nitrogen substituent properties through the synthesis of 2,5-dimethylpyrrolidines and 2,6-dimethylpiperidines, as elaborated in "Diastereoselective synthesis of 2,5-dimethylpyrrolidines and 2,6-dimethylpiperidines by reductive amination of 2,5-hexanedione and 2,6-heptanedione with hydride reagents" (Boga et al., 1994).
The compound's dimethylpyrrolidinyl-substituted catalyst showed exceptional enantioselectivity and reactivity in the enantioselective beta-elimination of meso-epoxides. This is detailed in the study "New catalysts for the base-promoted isomerization of epoxides to allylic alcohols. Broadened scope and near-perfect asymmetric induction" (Bertilsson et al., 2002).
Its application in enantioselective biotransformations and organic synthesis is demonstrated through the amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides, as reported in "Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides and their application in organic synthesis" (Chen et al., 2012).
The synthesis of new chiral N,N-chelating ligands containing trans-2,5-disubstituted pyrrolidines also suggests its applications in organic synthesis and catalysis, as explored in "Synthesis and characterization of new amine-imine ligands based on trans-2,5-disubstituted pyrrolidines" (Sweet et al., 1997).
The Staudinger-like [2+2] cycloaddition of aliphatic hydrazones from (2R,5R)-2,5-dimethylpyrrolidine to N-benzyl-N-(benzyloxycarbonyl)aminoketene affords novel compounds, as mentioned in "Stereoselective, Temperature‐Dependent [2+2] Cycloaddition of N,N‐Dialkylhydrazones to N‐Benzyl‐N‐(benzyloxycarbonyl)aminoketene" (Marqués‐López et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2R,5R)-2,5-dimethylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHNFHHYTYQLIO-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483245 | |
Record name | (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-2,5-dimethylpyrrolidine hydrochloride | |
CAS RN |
70144-18-2 | |
Record name | (2R,5R)-2,5-Dimethylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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